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Compound of Interest

2-Chloro-5-methyl-4-nitropyridine
Compound Name:
N-oxide

Cat. No.: B1590554

An Application Guide for the Regioselective Synthesis of 2-Chloro-5-methyl-4-nitropyridine
N-oxide

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-methyl-4-
nitropyridine N-oxide, a key heterocyclic intermediate in medicinal chemistry and organic
synthesis. The protocol details a robust and reproducible method starting from 2-chloro-5-
methylpyridine-1-oxide, employing a classic electrophilic nitration. This guide is designed for
researchers in drug development and synthetic chemistry, offering in-depth procedural details,
mechanistic insights, safety protocols, and characterization data.

Introduction and Strategic Importance

2-Chloro-5-methyl-4-nitropyridine N-oxide is a highly functionalized pyridine derivative
whose value lies in the strategic arrangement and reactivity of its substituents. The pyridine N-
oxide moiety, first described by Meisenheimer in the early 20th century, fundamentally alters
the electronic properties of the pyridine ring compared to its parent heterocycle.[1] This N-
oxidation increases the ring's susceptibility to both electrophilic and nucleophilic substitution,
rendering it a versatile synthetic platform.[1]

The chloro and nitro groups, activated by the electron-withdrawing nature of the N-oxide, are
prime sites for further chemical modification.[1] Specifically, the chlorine atom at the C-2
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position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1]
This reactivity profile makes the title compound a critical building block. A prominent application
is its role as a precursor in the synthesis of Finerenone, a non-steroidal mineralocorticoid
receptor (MR) antagonist.[1][2] The synthesis of Finerenone involves the selective reduction of
both the 4-nitro group and the N-oxide function of the title compound.[1][2]

Mechanistic Rationale and Synthesis Strategy

The synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide is typically achieved through a
two-step sequence starting from 2-chloro-5-methylpyridine:

o N-Oxidation: The nitrogen atom of the pyridine ring is oxidized to form the corresponding N-
oxide.

o Regioselective Nitration: The resulting N-oxide is subjected to electrophilic nitration to
introduce a nitro group at the C-4 position.

The N-oxide group is pivotal to the success of the second step. It acts as an electron-donating
group via resonance, which strongly activates the C-4 position of the pyridine ring for
electrophilic attack. This directing effect ensures high regioselectivity during nitration. The
standard and highly effective method for this transformation involves treating the N-oxide
precursor with a potent nitrating mixture of concentrated nitric acid and concentrated sulfuric
acid.[1][3]

N-Oxidation Electrophilic Nitration

2-Chloro-5-methylpyridine e.g., Hz0: / Acetic Acid @-Chloro-S-methyIpyridine N-oxide HNO: / H2504 @-ChIoro-5-methyl-4-nitropyridine N-oxida

Click to download full resolution via product page

Caption: Overall synthetic pathway for 2-Chloro-5-methyl-4-nitropyridine N-oxide.

Detailed Experimental Protocol

This protocol describes the nitration of 2-chloro-5-methylpyridine-1-oxide to yield the title
compound. The procedure is adapted from established methods and has been reported to
achieve high yields.[3]
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Materials and Reagents

Reagent / CAS Molecular MW ( g/mol
. Amount Moles (mol)

Material Number Formula )
2-Chloro-5-
methylpyridin ~ 20173-49-3 CeHsCINO 143.57 56.4 g 0.393
e-1-oxide
Concentrated
Nitric Acid 7697-37-2 HNO3 63.01 165 mL -
(~70%)
Concentrated
Sulfuric Acid 7664-93-9 H2S04 98.08 209 mL -
(~98%)
Sodium

497-19-8 Na2COs 105.99 As needed -
Carbonate
Chloroform 67-66-3 CHCIs 119.38 As needed -
Anhydrous
Sodium 7757-82-6 Na2S0a4 142.04 As needed -
Sulfate
Ice Water - H20 18.02 As needed -

Step-by-Step Synthesis Procedure
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Reaction Setup

1. Prepare nitrating mixture:
Cool and combine conc. H2S0Oa4 (209 mL)
and conc. HNOs (165 mL).

l

2. Slowly add 56.4 g of
2-chloro-5-methylpyridine-1-oxide
to the acid mixture.

Reaction

3. Heat the mixture to 100 °C.
Stir vigorously for 2 hours.

4 N

Work-up Evsz Isolation

4. Cool to room temperature.
Pour reaction mixture into ice water.

:

5. Adjust pH to 2-3 using
sodium carbonate solution.

:

6. Collect yellow solid by filtration.
Wash with ice water.
N\ J

Purifiration

7. Combine filtrates and extract
with hot chloroform.

8. Dry organic phases over Naz2S0Oza,
filter, and concentrate under vacuum.

:

9. Combine with filtered solid to get
the final product (Yield ~80%).

-

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide.
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o Preparation of Nitrating Mixture: In a suitable reaction vessel equipped with a magnetic
stirrer and thermometer, carefully and slowly add 209 mL of concentrated sulfuric acid to 165
mL of concentrated nitric acid while cooling in an ice bath to manage the exotherm.

» Addition of Reactant: To the prepared nitrating mixture, slowly and portion-wise add 56.4 g
(0.393 mol) of 2-chloro-5-methylpyridine-1-oxide. Maintain the temperature of the mixture
during the addition.

o Reaction: After the addition is complete, heat the reaction mixture to 100 °C and stir
vigorously for 2 hours. Monitor the reaction progress using an appropriate method (e.g.,
TLC).

¢ Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
Carefully pour the reaction mixture into a large beaker containing a substantial amount of ice
water with stirring.

» Neutralization and Precipitation: Slowly add a saturated solution of sodium carbonate to the
acidic solution until the pH reaches 2-3. A yellow solid will precipitate.[3]

« |solation of Solid: Collect the precipitated yellow solid by vacuum filtration. Wash the solid
thoroughly with cold ice water to remove residual acids.

o Extraction: Combine the filtrate and the aqueous washes. Transfer the combined aqueous
layers to a separatory funnel and extract multiple times with hot chloroform.[3] Caution:
Perform this step in a well-ventilated fume hood.

e Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium
sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure
to yield additional product.

o Final Product: Combine the solid obtained from filtration with the solid from the chloroform
extraction. Dry the product under vacuum. The expected yield is approximately 59.1 g (80%).

[3]

Characterization

» Appearance: Yellow solid.
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Melting Point: 154-155 °C.[4]
Mass Spectrometry: M+H = 189.[3]
Molecular Formula: CeHsCIN203.[5]

Molecular Weight: 188.57 g/mol .[5]

Safety and Hazard Management

2-Chloro-5-methyl-4-nitropyridine N-oxide and the reagents used in its synthesis are

hazardous. Strict adherence to safety protocols is mandatory.

Hazard Identification: The product is harmful if swallowed, causes skin irritation, causes
serious eye irritation, and may cause respiratory irritation.[5][6][7] The reaction involves
highly corrosive and oxidizing strong acids.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, a lab coat, and chemical safety goggles. All operations should be conducted
inside a certified chemical fume hood.[6][8]

Handling Precautions:
o Avoid breathing dust, fumes, or vapors.[6]
o Prevent contact with skin and eyes.[9]

o The addition of reagents and the quenching process are highly exothermic and must be
performed slowly and with adequate cooling.

First Aid Measures:
o If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[3]
o In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8]

o In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing.[6][8]
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o If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical
attention.[8]

o Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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